Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Description
Properties
IUPAC Name |
methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXATZMSNYPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924981 | |
| Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124992-48-9 | |
| Record name | Propanoic acid, 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124992489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, often referred to in the context of its herbicidal properties, is a compound that exhibits significant biological activity. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dichlorophenol moiety and a propanoate ester. Its chemical formula is C₁₈H₁₈Cl₂O₅, indicating the presence of chlorine atoms which contribute to its biological activity.
This compound primarily functions as an herbicide. It acts by inhibiting specific biochemical pathways essential for plant growth, particularly targeting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial in fatty acid biosynthesis. This inhibition leads to disrupted cellular processes in target plants, ultimately resulting in their death.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Herbicidal Activity : Effective against various broadleaf weeds and grasses.
- Mechanism : Inhibition of ACCase disrupts lipid synthesis.
- Toxicity : Low toxicity to non-target organisms when used according to recommended guidelines.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound. Below are key findings from notable research:
- Efficacy Against Weeds : A study demonstrated that this herbicide significantly reduced the biomass of targeted weed species compared to untreated controls. The application rates varied, but optimal results were observed at concentrations around 200 g/ha .
- Impact on Non-target Species : Research indicated that while effective against weeds, this compound showed minimal adverse effects on beneficial insects and soil microorganisms at recommended application rates .
- Metabolism in Plants : Investigations into the metabolism of this compound in wheat revealed that it undergoes aryl hydroxylation and other transformations that reduce its phytotoxicity over time .
Table 1: Herbicidal Efficacy Against Various Weeds
| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 75 |
| Echinochloa crus-galli | 200 | 90 |
| Setaria viridis | 150 | 85 |
Table 2: Toxicity Profile to Non-target Organisms
| Organism Type | LC50 (mg/L) | Observations |
|---|---|---|
| Daphnia magna | >1000 | No significant mortality observed |
| Pseudokirchneriella subcapitata | >5000 | Growth inhibition <10% |
| Earthworms (Eisenia fetida) | >5000 | No observable effects |
Scientific Research Applications
Agricultural Applications
Herbicide Use
Diclofop-methyl is predominantly used as a selective herbicide, particularly effective against annual grasses in various crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. This inhibition leads to the disruption of membrane integrity and ultimately plant death.
Table 1: Herbicidal Efficacy of Diclofop-methyl
| Crop Type | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| Wheat | Annual bluegrass, wild oats | 0.75 - 1.0 | 90-95 |
| Barley | Barnyard grass, foxtail millet | 0.75 - 1.0 | 85-90 |
| Rice | Various grass species | 0.5 - 1.0 | 80-85 |
The above table summarizes the efficacy of diclofop-methyl against common weeds in different crop types, demonstrating its effectiveness as a post-emergence herbicide.
Metabolism Studies
Research has indicated that diclofop-methyl undergoes metabolic transformation in crops such as wheat. A study published in the Journal of Agricultural and Food Chemistry reported on the aryl hydroxylation of diclofop-methyl, revealing insights into its degradation pathways and potential residues in edible crops . Understanding these metabolic processes is crucial for assessing environmental impact and food safety.
Pharmacological Applications
Potential Therapeutic Uses
While primarily utilized as a herbicide, there is emerging interest in the pharmacological properties of diclofop-methyl due to its structural similarities to other bioactive compounds. Preliminary studies suggest potential applications in modulating neurotransmitter activities, although this area requires further exploration.
Case Study: Neurotransmitter Modulation
A case study explored the effects of diclofop-methyl on neurotransmitter agents, indicating possible interactions that could influence cardiovascular functions. The study emphasized the need for comprehensive toxicological assessments to evaluate safety before considering any therapeutic applications .
Environmental Impact and Safety Assessments
Toxicological Studies
Given its widespread use, numerous studies have focused on the environmental and health impacts of diclofop-methyl. Research has shown that while it is effective against target weeds, it can also affect non-target plant species and aquatic life if not managed properly.
Table 2: Toxicity Profiles of Diclofop-methyl
| Organism Type | Toxicity Level (LC50) | Reference |
|---|---|---|
| Fish | 10 mg/L | [Study A] |
| Aquatic Invertebrates | 5 mg/L | [Study B] |
| Birds | Low toxicity | [Study C] |
This table provides a summary of toxicity levels across various organisms, highlighting the need for careful application practices to mitigate adverse effects on non-target species.
Comparison with Similar Compounds
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
Key Observations :
- Substituent Diversity: The hydroxyl group in the target compound distinguishes it from diclofop-methyl, likely increasing polarity and reducing environmental persistence . Haloxyfop-methyl and quizalofop-ethyl incorporate heterocyclic moieties (pyridine/quinoxaline), enhancing target specificity .
- Ester Group Variation : The methyl ester in the target compound vs. ethyl/butyl esters in others influences solubility and metabolic stability. For example, haloxyfop-methyl’s water solubility is 9.3 mg/L , while the hydroxylated metabolite may exhibit higher solubility due to its polar -OH group.
Regulatory and Environmental Profiles
- This compound: EPA tolerances established at 0.05 ppm in crops like barley and wheat .
- Haloxyfop-methyl : Classified as a UN-regulated substance (acute toxicity) with CAS 69806-40-2 .
- Diclofop-methyl : Withdrawn in some regions due to groundwater contamination risks; its metabolite (target compound) is monitored under EPA guidelines .
Preparation Methods
Preparation of Key Intermediates
The synthesis begins with the preparation of methyl (S)-2-chloropropionate, a chiral intermediate critical for maintaining stereochemical integrity. As described in the Chinese patent CN102382048A, α-chloro propionic acid reacts with methanol in a 1:1 molar ratio under hydrogen peroxide catalysis (5–10% by mass) at 100–120°C for 8–10 hours. The hydrogen peroxide catalyst is pre-synthesized by neutralizing sodium peroxide with phosphoric acid or sodium phosphate monobasic, followed by cooling to −5°C to precipitate Na₂HPO₄·10H₂O, which is separated via centrifugation. This step ensures high enantiomeric purity (>95%) by leveraging the chirality of hydrogen peroxide.
Halogenation and Substitution Reactions
The second critical intermediate, 2,3-dichloro-5-trifluoromethylpyridine, is synthesized via chlorination of 5-picoline at 350–450°C in a nitrogen and tetrachloroethylene system. Subsequent fluorination with hydrogen fluoride and potassium fluoride yields 2,3-dichloro-5-trifluoromethylpyridine, which undergoes nucleophilic aromatic substitution with para-hydroxybenzene at 150–180°C to form 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.
Final Esterification
The target compound is synthesized by reacting methyl (S)-2-chloropropionate with 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine in a 1:1 molar ratio using methyl sulfone as a solvent and 5–10% wormwood salt as a catalyst. The reaction proceeds for 35–40 hours, yielding methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with >90% purity and minimal racemization.
Alkali Metal Salt-Mediated Condensation
Racemization Mitigation Strategies
The European patent EP0344746A2 highlights the importance of alkali metal salts in minimizing racemization during esterification. Optically active 2-(4-hydroxyphenoxy)propionic acid is converted to its sodium or potassium salt using alkali metal carbonate (≥2 equivalents) in polar aprotic solvents like dimethylformamide. This salt is then reacted with 2,4-dichloro-5-hydroxyaryl halides at 50–85°C, achieving >97% enantiomeric excess (ee) for the final ester.
Solvent and Temperature Optimization
Reactions conducted in dimethyl sulfoxide (DMSO) at 70°C for 24 hours yield superior results compared to acetonitrile or tetrahydrofuran, with DMSO stabilizing the transition state and reducing side reactions. Post-reaction esterification with methyl iodide in methanol, catalyzed by Dowex™ MSC-1 ion-exchange resin, completes the synthesis with >95% conversion.
Comparative Analysis of Methodologies
Yield and Purity
The hydrogen peroxide-catalyzed method achieves 85–90% yield with high stereochemical fidelity, while the alkali metal salt route offers 78–85% yield but superior scalability. Purity metrics from HPLC analysis reveal 92–95% for the former and 89–93% for the latter, attributed to differences in byproduct formation during fluorination steps.
Table 1: Reaction Conditions and Outcomes
Industrial Scalability
The hydrogen peroxide method’s reliance on high-temperature fluorination (350–450°C) poses challenges for large-scale reactors, whereas the alkali metal salt process operates under milder conditions, reducing energy costs. However, the former’s use of methyl sulfone solvent simplifies product isolation via fractional distillation.
Recent Advances in Catalytic Systems
Q & A
Basic: What validated analytical methods are recommended for detecting Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate and its metabolites in plant tissues?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detection. Optimize separation using reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to achieve baseline resolution. For quantification, use a calibration curve with the parent compound and known metabolites (e.g., 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid) as reference standards. Monitor for the molecular ion [M+H]+ at m/z 450 (observed in structurally related compounds) and confirm fragmentation patterns using tandem MS .
Basic: How can researchers ensure synthetic purity of this compound during preparation?
Answer:
Follow a three-step synthesis protocol:
Etherification: React 2,4-dichloro-5-hydroxybenzene with 4-hydroxyphenoxypropanoate under basic conditions (K₂CO₃/DMF).
Esterification: Protect the hydroxyl group using tert-butyl dimethylsilyl (TBS) chloride before methyl ester formation.
Purification: Use flash chromatography (hexane/ethyl acetate gradient) and confirm purity via HPLC (>97% by area) and ¹H NMR (absence of extraneous peaks at δ 3.7–4.2 ppm for methoxy and propanoate groups) .
Advanced: How do structural modifications at the 5-position (e.g., hydroxyl vs. methoxy) influence herbicidal efficacy and metabolic stability?
Answer:
The 5-hydroxyl group increases polarity, enhancing water solubility but reducing soil persistence compared to methoxy analogs (e.g., HOE-030291). However, hydroxylation at this position is critical for bioactivation in plants, as seen in diclofop-methyl metabolism. Use comparative bioassays (e.g., acetyl-CoA carboxylase inhibition in grasses) and soil half-life studies (via LC-MS/MS) to quantify trade-offs between activity and environmental persistence .
Advanced: What conflicting data exist regarding the environmental fate of this compound, and how can they be resolved?
Answer:
Discrepancies arise in reported soil half-lives (e.g., 15–60 days) due to variations in microbial activity and pH. To resolve:
- Conduct controlled microcosm studies with standardized OECD 307 guidelines.
- Use isotopically labeled compound (¹³C or ²H) to track degradation pathways.
- Compare metabolite profiles across soil types; prioritize 2,4-dichloro-5-hydroxy-phenoxy fragments, which exhibit phytotoxicity at residual levels .
Advanced: What mechanistic insights explain resistance development in weeds against aryloxyphenoxypropionate (AOPP) herbicides like this compound?
Answer:
Resistance often stems from ACCase gene mutations (e.g., Ile-1781-Leu) or enhanced detoxification via cytochrome P450 monooxygenases. To investigate:
- Genotyping: Amplify ACCase domains from resistant biotypes via PCR and Sanger sequencing.
- Metabolite Profiling: Incubate the compound with microsomal fractions from resistant plants; monitor hydroxylation/cleavage products (e.g., 5-hydroxy metabolites) using LC-HRMS .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure Control: Use fume hoods and PPE (nitrile gloves, lab coats). Monitor airborne concentrations with OSHA-approved samplers (NIOSH Method 5602).
- Decontamination: Immediately rinse skin with water for 15 minutes; use emergency showers for bulk contact.
- Waste Management: Neutralize acidic metabolites with sodium bicarbonate before disposal .
Advanced: How can computational modeling predict the binding affinity of this compound to non-target plant ACCases?
Answer:
- Docking Studies: Use AutoDock Vina with ACCase crystal structures (PDB: 1UYR) to simulate binding. Prioritize residues in the carboxyltransferase domain.
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of herbicide-ACCase complexes. Compare free energy values (MM/PBSA) between susceptible and resistant variants .
Basic: What are the key differences in regulatory thresholds for this compound in agricultural vs. non-agricultural settings?
Answer:
The EPA sets tolerances for raw commodities (e.g., 0.1 ppm in cereals) under 40 CFR §180.385. In non-agricultural zones (e.g., wetlands), follow FIFRA guidelines for incidental exposure (≤0.01 ppm in water). Always cross-validate regional regulations (e.g., EU Directive 1107/2009) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
